molecular formula C12H19NO2 B13252526 N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine

N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine

Cat. No.: B13252526
M. Wt: 209.28 g/mol
InChI Key: YHYBEANUFDMSJO-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine is an organic compound that features a furan ring attached to an oxan-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine typically involves the reaction of furan-2-ylmethanol with 2,6-dimethyloxan-4-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the final product is purified through crystallization or flash chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve efficiency and scalability. The choice of solvents, temperature, and reaction time are critical factors in maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Furan-2-ylmethanol derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets. The furan ring can interact with various biomolecules through hydrogen bonding and π-π interactions. The oxan-4-amine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine is unique due to its combination of a furan ring and an oxan-4-amine structure, which imparts distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,6-dimethyloxan-4-amine

InChI

InChI=1S/C12H19NO2/c1-9-6-11(7-10(2)15-9)13-8-12-4-3-5-14-12/h3-5,9-11,13H,6-8H2,1-2H3

InChI Key

YHYBEANUFDMSJO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NCC2=CC=CO2

Origin of Product

United States

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